Cas no 1807206-41-2 (3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol)

3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol 化学的及び物理的性質
名前と識別子
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- 3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol
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- インチ: 1S/C9H5F7O/c10-7-4(3-17)1-5(8(11,12)13)2-6(7)9(14,15)16/h1-2,17H,3H2
- InChIKey: JXKJKERPSFFNQY-UHFFFAOYSA-N
- SMILES: FC1C(C(F)(F)F)=CC(C(F)(F)F)=CC=1CO
計算された属性
- 精确分子量: 262.02286191 g/mol
- 同位素质量: 262.02286191 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 259
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 262.12
- トポロジー分子極性表面積: 20.2
- XLogP3: 2.9
3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014001713-1g |
3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol |
1807206-41-2 | 97% | 1g |
1,519.80 USD | 2021-06-22 |
3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcoholに関する追加情報
3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol (CAS 1807206-41-2): A Versatile Fluorinated Building Block for Modern Chemistry
In the realm of fluorinated organic compounds, 3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol (CAS 1807206-41-2) stands out as a highly valuable intermediate with growing importance in pharmaceutical, agrochemical, and materials science applications. This trifluoromethylated benzyl alcohol derivative combines the unique properties of fluorine atoms with the reactivity of a benzyl alcohol group, making it an essential building block for researchers developing novel compounds with enhanced stability and bioactivity.
The molecular structure of 3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol features two electron-withdrawing trifluoromethyl groups at the 3 and 5 positions, along with a fluorine atom at the 2 position of the benzene ring. This specific substitution pattern creates a highly polarized aromatic system that significantly influences the compound's reactivity, making it particularly useful in nucleophilic aromatic substitution reactions and as a precursor for various fluorinated pharmaceutical intermediates.
Recent trends in drug discovery have shown increased interest in fluorine-containing compounds, with approximately 30% of newly approved drugs containing at least one fluorine atom. This has driven significant demand for specialized fluorinated building blocks like 3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol. Researchers particularly value this compound for its ability to improve metabolic stability and membrane permeability in drug candidates, addressing common challenges in modern medicinal chemistry.
The synthesis of 3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol typically involves multi-step processes starting from commercially available fluorinated benzene derivatives. Advanced purification techniques ensure high purity levels (>98%) suitable for sensitive applications. Analytical characterization typically includes NMR spectroscopy (showing characteristic fluorine couplings), mass spectrometry, and HPLC analysis to verify structural integrity and purity.
Beyond pharmaceuticals, this fluorinated benzyl alcohol finds applications in the development of advanced materials. Its unique electronic properties make it valuable for creating liquid crystal compounds with improved thermal stability and optical characteristics. Material scientists also utilize it in the synthesis of fluorinated polymers that exhibit enhanced chemical resistance and lower dielectric constants compared to their non-fluorinated counterparts.
Handling 3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol requires standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, proper storage in airtight containers at controlled temperatures helps maintain stability. The compound demonstrates good solubility in common organic solvents such as dichloromethane, THF, and ethyl acetate, but limited solubility in water, which is typical for highly fluorinated compounds.
The market for specialty fluorinated compounds like 3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol has seen steady growth, with projections indicating a compound annual growth rate of 6-8% through 2028. This growth reflects increasing R&D investments in fluorinated pharmaceuticals and high-performance materials. Suppliers typically offer this compound in research quantities (100mg to 10g) with options for custom synthesis and bulk quantities for industrial applications.
Researchers frequently search for information about fluorinated building blocks synthesis, trifluoromethylated compounds applications, and benzyl alcohol derivatives reactivity, making this compound particularly relevant in current chemical literature. Its versatility as a synthetic intermediate continues to attract attention from academic and industrial chemists working on cutting-edge projects in medicinal chemistry and materials science.
Quality control for 3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol involves rigorous analytical testing to ensure batch-to-batch consistency. Advanced separation techniques like preparative HPLC and recrystallization help achieve the high purity standards required for sensitive applications. The compound's stability profile allows for long-term storage when properly handled, making it a practical choice for research laboratories.
Future research directions for this compound include exploring its potential in catalysis and as a ligand in metal-organic frameworks (MOFs). The unique electronic properties imparted by the trifluoromethyl groups may enable novel applications in asymmetric synthesis and molecular recognition systems. As the demand for tailor-made fluorinated compounds increases, 3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol is poised to remain an important tool for synthetic chemists.
For researchers considering this compound, it's important to note that the fluorine substitution pattern offers distinct advantages in tuning electronic properties while maintaining steric accessibility for further functionalization. This balance makes 3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol particularly valuable when designing compounds that require both electronic modulation and synthetic versatility. The compound's growing importance reflects broader trends in chemical research favoring fluorine-containing scaffolds with well-defined properties.
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